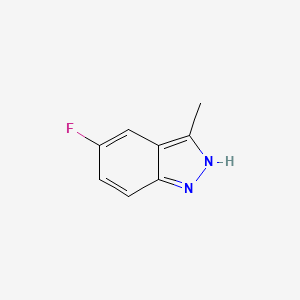

5-Fluoro-3-methyl-1H-indazole

Descripción general

Descripción

5-Fluoro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7FN2 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-3-methyl-1H-indazole, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methyl-1H-indazole is represented by the formula C8H7FN2 . The molecular weight of this compound is 150.16 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles, including 5-Fluoro-3-methyl-1H-indazole, have been studied . These reactions involve the use of transition metal catalysts, reductive cyclization reactions, and the synthesis of 2H-indazoles via the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

5-Fluoro-3-methyl-1H-indazole is a solid substance . The molecular weight of this compound is 150.16 . More specific physical and chemical properties such as melting point, boiling point, and others are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Metabolic Profiling and Pharmacological Activities

Metabolite Profiling : 5-Fluoro analogs like 5-Fluoro-AB-PINACA show distinct metabolite profiles compared to non-fluoropentylindole/indazole synthetic cannabinoids. These metabolites are primarily hydroxylated and oxidized forms, crucial for understanding the drug's metabolism and potential therapeutic applications (Wohlfarth et al., 2015).

Antitumor Activity : Certain compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 5-fluoro-3-methyl-1H-indazole derivatives, exhibit antitumor properties by inhibiting the proliferation of cancer cell lines (Hao et al., 2017).

Enzyme Inhibition

- Lactoperoxidase Inhibition : Indazole derivatives, including 5-fluoro-1H-indazole, have been shown to inhibit lactoperoxidase (LPO), an enzyme with antimicrobial properties. Understanding this inhibition can be significant for both medical and industrial applications (Köksal & Alım, 2018).

Fluorophore Development

- Development of Biheteroaryl Fluorophores : Research on the palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles, including 5-fluoro derivatives, has led to the creation of Indazo-Fluors. These fluorophores exhibit tunable emissions and are used in near-infrared (NIR) probes for biological imaging, like mitochondrial tracking (Cheng et al., 2016).

Synthetic Chemistry and Spectroscopic Characterization

- Synthesis and Characterization : Studies on the synthesis and spectroscopic characterization of 5-fluoro-3-methyl-1H-indazole derivatives contribute to the broader field of medicinal chemistry, offering insights into the chemical properties and potential applications of these compounds (Balaraju et al., 2019).

Antibacterial Activity

- Antibacterial Properties : Research on new heterocyclic systems like isoxazolo[4,3-e]indazole, derived from 5-fluoro-3-methyl-1H-indazole, has explored their antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating potential pharmaceutical applications (Ghaemi & Pordel, 2016).

Safety and Hazards

Safety data sheets suggest that 5-Fluoro-3-methyl-1H-indazole may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .

Mecanismo De Acción

Target of Action

5-Fluoro-3-methyl-1H-indazole, like many indazole derivatives, has been found to bind with high affinity to multiple receptors . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

For instance, some indazole derivatives can inhibit the activity of kinases, leading to the disruption of cell cycle progression and potentially inducing cell death .

Biochemical Pathways

Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these disruptions could include cell cycle arrest and apoptosis, among others.

Result of Action

Given the known effects of indazole derivatives on their targets, it can be inferred that this compound may induce changes such as cell cycle arrest and apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .

Propiedades

IUPAC Name |

5-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYPWDQJKOCVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669185 | |

| Record name | 5-Fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-methyl-1H-indazole | |

CAS RN |

945265-03-2 | |

| Record name | 5-Fluoro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1390132.png)

![(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1390133.png)

![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)

![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)